3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile
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Description
3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
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Scientific Research Applications
Structural Insights and Synthesis of Antitubercular Compounds
The compound (Z)-1,2-Bis[4-oxo-2-(piperidin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-8-yl]diazene oxide was structurally characterized during an attempt to crystallize and characterize a simplified analogue of the antituberculosis clinical drug candidate BTZ043. The azoxy compound revealed an almost coplanar arrangement of two benzothiazinone moieties linked by a Z-configured azoxy group. The molecular structure showcased a dense herringbone packing pattern in its crystal form (Richter, Goddard, Imming, & Seidel, 2022).
Piperidine-Based Derivatives for Anti-arrhythmic Activity
Piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives were synthesized and showed significant anti-arrhythmic activity. These derivatives were generated through a series of reactions, starting with the reaction of 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide with hydrazonoyl chlorides, leading to the formation of 1,3-thiazole derivatives. This step was followed by several other reactions, resulting in various derivatives with noted anti-arrhythmic properties (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Antibacterial and Antifungal Properties of Pyridine Derivatives
A series of pyridine derivatives were synthesized, involving 2-amino substituted benzothiazole and other compounds, resulting in derivatives with established structures based on chemical analysis and spectral data. These compounds were subjected to screening for antibacterial and antifungal activities and showed marked activity against certain bacteria like Bacillus subtilis (Patel & Agravat, 2007).
Microwave Assisted Synthesis of Anti-microbial Agents
4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides were synthesized using microwave assistance. This synthesis involved base-catalyzed ring expansion and ultrasound-mediated hydrazinolysis. The synthesized compounds exhibited moderate to significant anti-microbial activities, with those having greater lipophilicity showing higher anti-bacterial activities (Ahmad et al., 2011).
Properties
IUPAC Name |
3-[1,1-dioxo-2-(piperidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c22-14-16-7-6-8-17(13-16)24-15-20(21(25)23-11-4-1-5-12-23)28(26,27)19-10-3-2-9-18(19)24/h2-3,6-10,13,15H,1,4-5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWRFAGHXPHCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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